4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one
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Overview
Description
4-(Bicyclo[221]heptan-2-yl)oxan-2-one is a chemical compound with the molecular formula C12H18O2 It is characterized by a bicyclic structure, which includes a bicyclo[221]heptane ring system fused to an oxan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; reactions often require the presence of a catalyst or a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit protein phosphatases, leading to altered cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A structurally related compound with similar bicyclic features but lacking the oxan-2-one moiety.
Bicyclo[2.2.1]heptan-2-ol: Another related compound with a hydroxyl group instead of the oxan-2-one moiety.
Camphor: A well-known compound with a similar bicyclic structure but different functional groups.
Uniqueness
4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one is unique due to the presence of both the bicyclo[2.2.1]heptane ring system and the oxan-2-one moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
401815-31-4 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)oxan-2-one |
InChI |
InChI=1S/C12H18O2/c13-12-7-10(3-4-14-12)11-6-8-1-2-9(11)5-8/h8-11H,1-7H2 |
InChI Key |
IJGGSCSTRYJBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3CCOC(=O)C3 |
Origin of Product |
United States |
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